Fepradinol

Catalog No.
S527925
CAS No.
63075-47-8
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fepradinol

CAS Number

63075-47-8

Product Name

Fepradinol

IUPAC Name

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3

InChI Key

PVOOBRUZWPQOER-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O

solubility

Soluble in DMSO

Synonyms

(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol, Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)-, D 2266, D-2266, Dalgen, fepradinol, fepradinol hydrochloride, Flexidol

Canonical SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O

The exact mass of the compound Fepradinol is 209.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of aralkylamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fepradinol is a synthetic organic compound with the chemical formula C12H19NO2C_{12}H_{19}NO_2 and a molecular weight of 209.29 g/mol. It is primarily classified as a non-steroidal anti-inflammatory agent, utilized for its anti-inflammatory, analgesic, and antipyretic properties. Fepradinol has been studied for its potential to treat various inflammatory conditions without exhibiting sympathomimetic activity, distinguishing it from other compounds in its class .

Fepradinol is known to suppress zymosan-induced paw edema in rat models, indicating its effectiveness in reducing inflammation. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation . Additionally, it has shown platelet-inhibitory actions, further contributing to its therapeutic effects .

Fepradinol exhibits significant anti-inflammatory activity, making it suitable for treating conditions such as arthritis and other inflammatory disorders. Its analgesic properties also allow it to alleviate pain associated with inflammation. Research indicates that Fepradinol may have a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs, although reports of allergic contact dermatitis have been noted in some cases .

Fepradinol can be synthesized through various methods involving aminomethyl propanol as a precursor. The synthesis typically includes the reaction of aminomethyl propanol with appropriate acylating agents to form the desired compound. This method allows for the production of Fepradinol in a controlled manner, ensuring high purity and yield .

The primary applications of Fepradinol include:

  • Anti-inflammatory treatments: Used in managing conditions like arthritis.
  • Pain relief: Provides analgesic effects in inflammatory pain.
  • Research: Investigated for potential new therapeutic uses beyond its current applications.

Its unique mechanism and profile make it a candidate for further exploration in pharmacological studies .

Studies have shown that Fepradinol may interact with other non-steroidal anti-inflammatory drugs, leading to cross-reactivity in certain individuals. Notably, some patients have exhibited allergic reactions when exposed to multiple non-steroidal anti-inflammatory agents, including Fepradinol . Understanding these interactions is crucial for ensuring patient safety and optimizing therapeutic regimens.

Fepradinol shares structural similarities with several other compounds but has distinct pharmacological properties. Here are some similar compounds:

Compound NameChemical FormulaPrimary UsesUnique Features
IbuprofenC13H18O2C_{13}H_{18}O_2Pain relief, anti-inflammatoryWidely used over-the-counter medication
NaproxenC14H14O3C_{14}H_{14}O_3Anti-inflammatory, analgesicLonger half-life than Fepradinol
DiclofenacC14H11Cl2NNaO2C_{14}H_{11}Cl2NNaO2Anti-inflammatoryMore potent but associated with higher gastrointestinal risks
Aminomethyl PropanolC5H13NC_{5}H_{13}NBuffering agent, precursor to drugsUsed primarily in cosmetic formulations

Fepradinol's uniqueness lies in its specific anti-inflammatory action without sympathomimetic effects, making it a valuable alternative in therapeutic settings where traditional non-steroidal anti-inflammatory drugs may pose risks or complications .

Aqueous Solubility Profile

Fepradinol demonstrates limited water solubility in its free base form, with predicted values of approximately 8.33 mg/mL at physiological conditions . This relatively low aqueous solubility is attributed to the compound's amphiphilic nature, which incorporates both hydrophilic hydroxyl and amino functional groups alongside a hydrophobic phenyl ring system [3]. The hydrochloride salt form exhibits significantly enhanced water solubility, a characteristic enhancement typical of organic amine salts due to increased ionic interactions with water molecules .

Organic Solvent Compatibility

Comprehensive solubility screening demonstrates that Fepradinol exhibits excellent solubility in dimethyl sulfoxide (DMSO), which serves as the preferred solvent for stock solution preparation in research applications [5] [6]. The compound shows moderate solubility in polar organic solvents including ethanol and other alcoholic systems [3]. This solubility pattern reflects the compound's molecular structure, where the presence of hydroxyl groups facilitates hydrogen bonding interactions with protic solvents.

Table 2: Solubility Profile of Fepradinol Across Solvent Systems

Solvent SystemSolubilityTemperatureReference
Water8.33 mg/mL25°C
DMSOFreely solubleAmbient [5]
EthanolModerateAmbient [3]
Polar organicsVariableAmbient [3]

pH-Dependent Solubility Behavior

The compound's pKa value of 9.12 indicates that Fepradinol exists predominantly in its protonated form under physiological pH conditions . This ionization state significantly influences solubility behavior, with enhanced aqueous solubility observed at pH values below the pKa due to increased ionic character . The pH-solubility relationship follows typical patterns observed for weak organic bases, where protonation enhances water solubility through electrostatic interactions.

Thermal Stability and Degradation Kinetics

Thermal Analysis Parameters

Fepradinol demonstrates measurable thermal stability characteristics essential for pharmaceutical processing and storage considerations. The compound exhibits a boiling point of 343°C at standard atmospheric pressure (760 mmHg), indicating substantial thermal stability under normal processing conditions [3]. The flash point of 118.1°C represents the minimum temperature at which the compound can form ignitable vapor-air mixtures, providing critical safety parameters for handling and storage protocols [3].

Degradation Pathways

While specific degradation kinetics for Fepradinol have not been extensively characterized in the available literature, the compound's structural features suggest susceptibility to typical pharmaceutical degradation pathways. The presence of secondary amine and benzylic alcohol functionalities may render the compound vulnerable to oxidative degradation under stress conditions. The hydroxyl groups present in the molecular structure could potentially undergo dehydration reactions under elevated temperature conditions.

Spectral Signature Database Development

Ultraviolet-Visible Absorption Spectral Analysis

Fepradinol's UV-Vis absorption characteristics are primarily governed by the aromatic phenyl ring system present in its molecular structure [2] [7]. The compound's chromophoric properties arise from π→π* electronic transitions within the benzene ring, which typically manifest in the UV region of the electromagnetic spectrum. While specific experimental UV-Vis absorption maxima for Fepradinol are not extensively documented in the retrieved literature, the compound's structural similarity to other phenylethylamine derivatives suggests absorption characteristics consistent with substituted benzene systems.

The presence of the phenyl ring as the primary chromophore indicates that the compound would exhibit characteristic absorption bands in the region of 250-280 nm, typical of monosubstituted benzene derivatives [8] [9]. The hydroxyl and amino substituents may introduce minor bathochromic or hypsochromic shifts depending on their electronic effects on the aromatic system.

Predicted UV-Vis Absorption Parameters:

  • Primary absorption band: 250-280 nm region
  • Absorption coefficient: Moderate (typical of substituted benzenes)
  • Solvent effects: Expected variation with solvent polarity
  • pH dependence: Potential shifts due to amine protonation state

Infrared Vibrational Mode Assignments

The infrared spectroscopic signature of Fepradinol reflects the compound's diverse functional group composition, encompassing hydroxyl, amino, and aromatic moieties [2] [3]. While comprehensive experimental IR spectral data are not extensively documented in the available literature, theoretical vibrational mode assignments can be predicted based on the compound's molecular structure and comparison with structurally related compounds.

Characteristic IR Absorption Bands (Predicted):

  • O-H Stretch (Alcohol): 3200-3600 cm⁻¹ (broad, hydrogen-bonded)
  • N-H Stretch (Secondary Amine): 3300-3500 cm⁻¹
  • C-H Stretch (Aromatic): 3000-3100 cm⁻¹
  • C-H Stretch (Aliphatic): 2800-3000 cm⁻¹
  • C=C Stretch (Aromatic): 1450-1600 cm⁻¹
  • C-O Stretch (Alcohol): 1000-1300 cm⁻¹
  • C-N Stretch: 1000-1350 cm⁻¹
  • Aromatic C-H Bending: 650-900 cm⁻¹

The infrared spectrum would be expected to show characteristic features distinguishing between the free base and hydrochloride salt forms. The salt form would exhibit additional vibrational modes associated with N-H stretching of the protonated amine (typically appearing at higher frequencies) and potential N-H bending modes in the fingerprint region.

Thermodynamic Properties and Phase Behavior

Molecular Thermodynamic Descriptors

Fepradinol exhibits well-defined thermodynamic properties that influence its pharmaceutical behavior and processing characteristics. The compound's density of 1.084 g/cm³ at ambient conditions indicates a relatively compact molecular packing in the solid state [3]. This density value is consistent with organic compounds containing both aromatic and aliphatic structural elements.

The compound's lipophilicity, characterized by predicted logP values ranging from 0.91 to 0.97, indicates moderate hydrophobic character with balanced polar and nonpolar contributions . This intermediate lipophilicity suggests favorable characteristics for membrane permeation while maintaining adequate aqueous solubility for pharmaceutical formulation.

Table 4: Thermodynamic and Molecular Properties

PropertyValueInterpretationReference
Density1.084 g/cm³Compact molecular packing [3]
LogP0.91-0.97Moderate lipophilicity
Polar Surface Area52.49 ŲHydrogen bonding potential
Rotatable Bonds5Conformational flexibility

Phase Transition Behavior

While specific phase transition temperatures for Fepradinol are not extensively documented in the available literature, the compound's structural characteristics suggest typical organic solid behavior. The presence of hydrogen bonding groups (hydroxyl and amino functionalities) would be expected to elevate melting points relative to non-hydrogen bonding analogs through intermolecular hydrogen bonding networks in the crystalline state.

The compound exists as a racemic mixture with one undefined stereocenter, indicating the potential for enantiotropic or monotropic polymorphic behavior [10]. This stereochemical complexity may influence crystallization behavior and solid-state properties, although specific polymorphic forms have not been systematically characterized in the available literature.

Intermolecular Interaction Profile

Fepradinol's molecular structure facilitates multiple types of intermolecular interactions that influence its thermodynamic behavior. The compound features three hydrogen bond donor sites and three hydrogen bond acceptor sites, enabling extensive hydrogen bonding networks . The polar surface area of 52.49 Ų indicates significant potential for polar interactions, which influences both solubility behavior and crystalline packing arrangements.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

860MHI4WBA

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Other CAS

63075-47-8

Wikipedia

Fepradinol

Dates

Last modified: 07-15-2023
1: Massó JM, Villar AM, Conde JR, Martorell J. Mechanism of anti-inflammatory action of fepradinol. Arzneimittelforschung. 1994 Jan;44(1):68-74. PubMed PMID: 7907874.
2: Masso JM, Villar AM, Conde JR, Martorell J. Effects of fepradinol on rat acute models of vascular permeability and leucocyte migration. Agents Actions. 1994 Oct;42(3-4):118-22. PubMed PMID: 7879696.
3: Masso JM, Conde JR, Villar AM, Martorell J. Effect of fepradinol on rat hind paw oedema induced by several inflammatory agents. J Pharm Pharmacol. 1993 Nov;45(11):959-62. PubMed PMID: 7511161.
4: Goday JJ, Yanguas I, González-Güemes M, Oleaga JM, Ilardia R, Soloeta R. No evidence of cross-reaction between fepradinol and other phenylethanolamines. Contact Dermatitis. 1997 Mar;36(3):170-1. PubMed PMID: 9145277.
5: Gomez A, Martorell A, de la Cuadra J. Allergic contact dermatitis from fepradinol in a child. Contact Dermatitis. 1994 Jan;30(1):44. PubMed PMID: 8156765.
6: Izu R, Aguirre A, Irazabal B, Goday J, Díaz-Pérez JL. Allergic contact dermatitis from fepradinol. Contact Dermatitis. 1992 Oct;27(4):266-7. PubMed PMID: 1451503.
7: Santos-Briz A, Antúnez P, Muñoz E, Morán M, Fernández E, Unamuno P. Vascular-occlusive contact dermatitis from fepradinol. Contact Dermatitis. 2004 Jan;50(1):44-6. PubMed PMID: 15059106.
8: Rodríguez Granados T, Piñeiro G, de la Torre C, Cruces Prado MJ. Photoallergic contact dermatitis from fepradinol. Contact Dermatitis. 1998 Oct;39(4):194-5. PubMed PMID: 9817228.
9: Ortiz-Frutos FJ, Hergueta JP, Quintana I, Zarco C, Iglesias L. Allergic contact dermatitis from fepradinol: report of 4 cases and review of the literature. Contact Dermatitis. 1994 Sep;31(3):193-5. Review. PubMed PMID: 7821022.
10: Aranzabal A, De Barrio M, Rodriguez V, Baeza ML, Tornero P. Allergic contact dermatitis from fepradinol. Contact Dermatitis. 1994 Aug;31(2):121. PubMed PMID: 7750256.
11: Schnuch A. Fepradinol allergy: possibly a case of unnoticed cross-reaction due to misclassification. Contact Dermatitis. 1994 Apr;30(4):243-5. PubMed PMID: 8033556.
12: Goday JJ, Yanguas I, Ilardia R, Soloeta R. Subacute contact dermatitis from fepradinol. Contact Dermatitis. 1993 Sep;29(3):160. PubMed PMID: 8222635.
13: Barranco R, Rodríguez A, de Barrio M, Trujillo MJ, de Frutos C, Matheu V, Tornero P, Herrero T. Sympathomimetic drug allergy: cross-reactivity study by patch test. Am J Clin Dermatol. 2004;5(5):351-5. PubMed PMID: 15554736.
14: Waldeck B, Jeppsson AB, Widmark E. Partial agonism and functional selectivity: a study on beta-adrenoceptor mediated effects in tracheal, cardiac and skeletal muscle. Acta Pharmacol Toxicol (Copenh). 1986 Mar;58(3):209-18. PubMed PMID: 2872766.
15: Gonzalo MA, Revenga F. Multiple cutaneous sensitization to nonsteroidal anti-inflammatory drugs. Dermatology. 1996;193(1):59-60. PubMed PMID: 8864624.

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